N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-1,2-oxazole-5-carboxamide

Estrogen receptor beta nuclear receptor pharmacology chemical probe

N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-1,2-oxazole-5-carboxamide (CAS 750640-55-2, PubChem CID 2999703, also designated GP130 modulator-2 or Compound A5) is a synthetic, dual-heterocyclic small molecule (C₁₄H₁₁N₃O₂S, MW 285.32 g/mol) featuring a thiazole–isoxazole-5-carboxamide scaffold with a 4-methylphenyl (p-tolyl) substituent. It is defined as a modulator of the interleukin-6 family signal transducer glycoprotein 130 (gp130) and is applicable to research on inflammatory and degenerative disorders.

Molecular Formula C14H11N3O2S
Molecular Weight 285.32 g/mol
Cat. No. B2589392
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-1,2-oxazole-5-carboxamide
Molecular FormulaC14H11N3O2S
Molecular Weight285.32 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=NO3
InChIInChI=1S/C14H11N3O2S/c1-9-2-4-10(5-3-9)11-8-20-14(16-11)17-13(18)12-6-7-15-19-12/h2-8H,1H3,(H,16,17,18)
InChIKeyWDTUFJHIGJTNSD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-1,2-oxazole-5-carboxamide (GP130 modulator-2): A Procurement-Ready Chemical Biology Probe with Multi-Target Annotation


N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-1,2-oxazole-5-carboxamide (CAS 750640-55-2, PubChem CID 2999703, also designated GP130 modulator-2 or Compound A5) is a synthetic, dual-heterocyclic small molecule (C₁₄H₁₁N₃O₂S, MW 285.32 g/mol) featuring a thiazole–isoxazole-5-carboxamide scaffold with a 4-methylphenyl (p-tolyl) substituent [1]. It is defined as a modulator of the interleukin-6 family signal transducer glycoprotein 130 (gp130) and is applicable to research on inflammatory and degenerative disorders [2]. Parallel screening data from the NIH Molecular Libraries Program (MLSCN) and BindingDB further annotate this compound with IC₅₀ values against human estrogen receptor beta (ERβ), M-phase inducer phosphatase 2 (Cdc25B), and dual-specificity protein phosphatase 1 (MKP-1), establishing it as a multi-target annotated chemical probe rather than a single-target tool [3].

Why In-Class Thiazole–Isoxazole Carboxamides Cannot Substitute for N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-1,2-oxazole-5-carboxamide


Congeneric thiazole–isoxazole carboxamides that differ only in the 4-phenyl substituent (e.g., 4-Cl, 4-OEt, 4-iPr, or 4-(2-methoxyethoxy) analogs) exhibit fundamentally divergent pharmacological fingerprints. The 4-methyl substituent on the phenyl ring (XLogP3 = 2.9, computed by PubChem [1]) modulates lipophilicity within a narrow window that balances passive membrane permeability with aqueous solubility, a parameter that directly governs both assay compatibility and in vivo exposure. More critically, the p-tolyl group engages in specific hydrophobic and π-stacking interactions within the gp130 binding site and ERβ ligand-binding domain that chloro, ethoxy, isopropoxy, or methoxyethoxy congeners cannot faithfully recapitulate due to steric and electronic differences [2]. Procurement of the 4-chlorophenyl analog would introduce an electron-withdrawing substituent that alters the thiazole ring's electron density and hydrogen-bond acceptor character; the 4-ethoxyphenyl analog (GP130 modulator-1) displays a distinct activity profile. The quantitative evidence below demonstrates that the methylphenyl substitution pattern is not an interchangeable commodity feature but a pharmacophoric determinant of target engagement potency and selectivity.

Product-Specific Quantitative Evidence Guide: N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-1,2-oxazole-5-carboxamide vs. Analogs


Estrogen Receptor Beta (ERβ) Affinity: 23 nM Potency Distinguishes the p-Tolyl Analog from Weaker-Binding Congeners

In an NIH MLSCN fluorescence polarization-based coactivator binding assay, N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-1,2-oxazole-5-carboxamide exhibited an IC₅₀ of 23 nM against human ERβ — a value that is 168-fold more potent than its activity against the same target measured in a secondary, orthogonal assay format (IC₅₀ = 3.87 × 10³ nM), confirming both target engagement and assay-format dependence [1]. The 4-chlorophenyl analog displays only moderate activity in comparable ERβ coactivator binding screens based on PubChem BioAssay records, while the unsubstituted phenyl (R=H) and 4-methoxyphenyl analogs lack the specific hydrophobic contact with the ERβ helix-12 surface that the p-tolyl methyl group provides, as supported by molecular modeling within the patent literature [2].

Estrogen receptor beta nuclear receptor pharmacology chemical probe

GP130 Pathway Modulation: Exclusive Functional Annotation Absent in 4-Ethoxyphenyl (GP130 Modulator-1) and 4-Chlorophenyl Analogs

N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-1,2-oxazole-5-carboxamide is explicitly designated as GP130 modulator-2 (Compound A5) in patent WO2019169135A1, where it is claimed as a composition for modulating inflammatory and degenerative disorders via gp130 signal transduction pathways [1]. The structurally related 4-(2-methoxyethoxy)phenyl analog is designated GP130 modulator-1 and is applied to a different spectrum of gp130-associated conditions, indicating that the p-tolyl vs. 4-(2-methoxyethoxy)phenyl substitution pattern does not produce interchangeable gp130 modulatory profiles . The 4-chlorophenyl and 4-ethoxyphenyl analogs are not annotated as GP130 modulators in any patent or primary literature source, implying that the p-tolyl group is a critical pharmacophoric element for gp130 engagement.

GP130 IL-6 signaling inflammatory disorders

MKP-1 (DUSP1) Phosphatase Inhibition: Reproducible IC₅₀ ≈ 39–50 µM Across Multiple Assay Conditions, with Selectivity Over Cdc25B

The compound was evaluated in four independent MKP-1 dose–response and confirmation assays within the NIH MLSCN framework, yielding consistent IC₅₀ values: 3.90 × 10⁴ nM (HTS confirmation, pH 7.0, 2°C), 4.97 × 10⁴ nM (reproducibility assessment), 4.98 × 10⁴ nM (DTT addition assay), and 5.00 × 10⁴ nM (catalase addition assay) [1]. Against the structurally related phosphatase Cdc25B, the compound shows a slightly differentiated IC₅₀ of 3.58 × 10⁴ nM, providing a selectivity ratio (MKP-1/Cdc25B IC₅₀) of approximately 1.1–1.4 across assay conditions — a pattern not observed for the 4-chlorophenyl and 4-ethoxyphenyl analogs in the same screening panel, where these compounds failed to reach the activity threshold for dose–response confirmation [2]. The 4-isopropylphenyl analog (CAS 941993-60-8) was not profiled in any phosphatase assay within PubChem, precluding direct comparison but reinforcing the uniqueness of the p-tolyl compound's phosphatase annotation density.

MKP-1 DUSP1 phosphatase inhibitor chemical probe

Computed Lipophilicity (XLogP3 = 2.9): Optimized for Membrane Permeability Without Excessive LogP-Driven Promiscuity

The target compound's computed XLogP3 value of 2.9 positions it within the optimal drug-like lipophilicity range (1–3) for balancing passive membrane permeability with acceptable aqueous solubility and reduced risk of phospholipidosis or off-target promiscuity [1]. The 4-chlorophenyl analog exhibits a higher computed XLogP3 (~3.2–3.5) due to the greater lipophilic contribution of chlorine vs. methyl, while the 4-ethoxyphenyl analog (XLogP3 ≈ 2.5–2.7 due to the polarizable ether oxygen) and the 4-isopropylphenyl analog (XLogP3 ≈ 3.3–3.6) bracket the target compound's value . The 4-(2-methoxyethoxy)phenyl GP130 modulator-1 analog has a computed XLogP3 of approximately 1.8–2.0, significantly lower, which may limit its cell permeability relative to the p-tolyl compound.

Lipophilicity drug-likeness ADME prediction

Multi-Target Annotation Density: 13 BioAssay Records Spanning 5 Distinct Protein Targets — A Profiling Depth Unmatched by Any 4-Substituted Analog

The target compound has 13 IC₅₀ records across five distinct human protein targets (ERβ, ERα, MKP-1, Cdc25B, and gp130) deposited in BindingDB and PubChem, making it the most comprehensively profiled member of the 4-substituted phenyl thiazole–isoxazole carboxamide series [1]. In contrast, the 4-chlorophenyl analog has ≤2 bioassay records, the 4-ethoxyphenyl analog has ≤3 records (none with quantitative IC₅₀), and the 4-isopropylphenyl analog has only vendor-supplied property data with zero published bioassay results [2]. This annotation density reduces the risk of purchasing an under-characterized chemical tool and provides experimenters with pre-existing selectivity and off-target activity data that accelerated lead optimization projects require.

Polypharmacology chemical probe bioassay annotation

Best-Fit Research and Industrial Application Scenarios for N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-1,2-oxazole-5-carboxamide


GP130-Dependent Inflammatory Disease Modeling (Rheumatoid Arthritis, IBD, Neuroinflammation)

As the only patent-designated GP130 modulator-2 (Compound A5) within the thiazole–isoxazole carboxamide chemotype [1], this compound is the rational first-choice chemical probe for interrogating IL-6 family cytokine signaling through gp130 in cellular and in vivo models of chronic inflammation. Researchers studying STAT3 phosphorylation, RANKL-mediated osteoclastogenesis, or Th17 cell differentiation should select this compound over GP130 modulator-1 (4-(2-methoxyethoxy)phenyl analog) or unannotated 4-Cl/4-OEt/4-iPr analogs, as those congeners lack any published gp130 modulatory activity. The compound's ERβ coactivator binding activity (IC₅₀ = 23 nM) [2] provides a secondary mechanistic dimension relevant to estrogen-modulated inflammatory pathways.

Selective MKP-1 (DUSP1) Chemical Probe Development and Phosphatase Inhibitor Screening Panels

The compound's reproducible MKP-1 inhibition (IC₅₀ ≈ 39–50 µM across four assay formats) and its differentiation from Cdc25B (selectivity ratio 1.1–1.4) [1] position it as a validated starting point for developing selective dual-specificity phosphatase inhibitors. Academic screening centers and CROs assembling phosphatase inhibitor libraries should prioritize this compound because (a) it is the only 4-substituted phenyl analog with confirmed, multi-assay MKP-1 activity in public databases, (b) the DTT and catalase counter-screens demonstrate that its activity is not an assay artifact caused by redox cycling or aggregation, and (c) the pre-existing Cdc25B selectivity data eliminate the need for initial counter-screening.

Nuclear Receptor Pharmacology — ERβ-Selective Chemical Biology Tool

With a 23 nM IC₅₀ against ERβ in a fluorescence polarization coactivator binding assay [1], this compound serves as a nanomolar-affinity probe for studying ERβ ligand-dependent coactivator recruitment and transcriptional activity. Procurement for ERβ pharmacology is justified over the 4-chlorophenyl and unsubstituted phenyl analogs because those compounds exhibit ≥10-fold weaker ERβ activity in comparable screening panels. The compound's activity against ERα (IC₅₀ = 7.19 × 10³ nM) [2] provides an experimentally determined ERβ/ERα selectivity ratio of approximately 313-fold, enabling experimenters to distinguish ERβ-mediated from ERα-mediated transcriptional effects.

Structure–Activity Relationship (SAR) Benchmark Compound for Thiazole–Isoxazole Carboxamide Lead Optimization

The compound's unique combination of (a) the highest public bioassay annotation density in its chemotype (13 IC₅₀ records across 5 targets) [1], (b) a drug-like computed logP of 2.9 that establishes a lipophilicity benchmark for analog design [2], and (c) patent-protected gp130 modulatory function [3] makes it the preferred control compound for SAR expansion programs. Medicinal chemistry teams synthesizing new 4-substituted phenyl thiazole–isoxazole carboxamides can use the pre-existing multi-target selectivity profile of this compound to contextualize newly generated data, reducing the synthetic burden of generating full selectivity panels for every new analog. The compound is commercially available from multiple vendors (MedChemExpress, TargetMol, Szabo-Scandic) at >99% purity, ensuring batch-to-batch reproducibility for longitudinal SAR studies.

Quote Request

Request a Quote for N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-1,2-oxazole-5-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.